Maprotiline

描述

马普替林是一种四环类抗抑郁药,主要用于治疗抑郁症。 它以其抑制去甲肾上腺素再摄取的能力而闻名,从而增加其在脑突触间隙的浓度 . 该化合物还用于治疗与抑郁相关的焦虑,并且已被发现能有效减少激动症状 .

准备方法

合成路线和反应条件

马普替林可以通过多步反应合成,该反应涉及蒽与各种试剂的反应。 一种常见的方法是将蒽与合适的卤代烷烃烷基化,然后环化形成四环结构 . 反应条件通常涉及使用强碱和高温来促进环化过程 .

工业生产方法

在工业生产中,马普替林盐酸盐通常采用超微粉碎和滴丸制备等先进技术进行生产 . 这些方法提高了化合物的溶解速度和稳定性,使其更有效且更容易服用 .

化学反应分析

反应类型

马普替林会经历几种类型的化学反应,包括:

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.

还原: 通常使用硼氢化钠等还原剂.

取代: 各种卤化剂可用于取代反应.

主要形成的产物

科学研究应用

Anticancer Applications

Burkitt Lymphoma Treatment

Recent studies have demonstrated that maprotiline exhibits potent antiproliferative effects against human Burkitt lymphoma cells. In vitro experiments showed that both this compound and fluoxetine significantly inhibited cell growth with minimal cytotoxicity towards normal cells, suggesting a selective action against cancerous cells . This finding positions this compound as a candidate for further investigation in lymphoma therapies.

Hepatocellular Carcinoma (HCC)

this compound has also been studied for its effects on hepatocellular carcinoma. Research indicates that it can suppress cholesterol biosynthesis and inhibit the proliferation and metastasis of HCC cells through the ERK-SREBP2 signaling pathway. The compound has been shown to enhance the sensitivity of HCC cells to sorafenib, a standard treatment for this type of cancer . This repurposing of this compound for HCC treatment is particularly promising given its established safety profile as an antidepressant.

Neuroprotective Effects

Glaucoma and Retinal Protection

A study highlighted this compound's neuroprotective properties in models of glaucoma. It was found to inhibit histamine receptor H1-mediated endoplasmic reticulum (ER) stress, which is implicated in neurodegenerative diseases. The administration of this compound preserved retinal ganglion cell (RGC) survival and axonal integrity, suggesting its potential as a therapeutic agent for optic nerve diseases . The ability to restore ER homeostasis positions this compound as a novel candidate for treating conditions characterized by neuronal stress.

Metabolic Disorders

Diabetic Kidney Disease

Emerging research has explored this compound's role in managing diabetic kidney disease. Preliminary studies suggest that it may exert protective effects against renal damage associated with diabetes, although further clinical trials are necessary to establish its efficacy and safety in this context .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Cancer Treatment | Potent antiproliferative effects against Burkitt lymphoma; inhibits HCC proliferation and metastasis. |

| Neuroprotection | Protects retinal ganglion cells in glaucoma models; inhibits ER stress via histamine receptor antagonism. |

| Metabolic Disorders | Potential protective effects against diabetic kidney disease; requires further investigation. |

Case Studies

- Burkitt Lymphoma Case Study : A clinical trial involving patients with relapsed Burkitt lymphoma evaluated the safety and efficacy of this compound combined with standard chemotherapy regimens. Results indicated improved outcomes with manageable side effects, warranting further exploration into combination therapies .

- Glaucoma Neuroprotection Study : In a mouse model of glaucoma, systemic administration of this compound resulted in significant preservation of RGCs compared to control groups, demonstrating its potential as a neuroprotective agent .

作用机制

马普替林通过抑制突触前去甲肾上腺素的摄取来发挥其抗抑郁作用,从而增加其在脑突触间隙的浓度 . 这导致神经传递增强,并缓解抑郁症状。 该化合物还具有一定的抗胆碱能活性,这有助于其抗焦虑作用 .

相似化合物的比较

马普替林与其他四环类和三环类抗抑郁药密切相关,例如诺特里普替林和丙咪嗪 . 与这些化合物相比,马普替林对去甲肾上腺素再摄取抑制的选择性更高,并且副作用更少 . 它在结构上也类似于抗焦虑药苯并卡坦,尽管这两种化合物在侧链长度上有所不同 .

类似化合物列表

- 诺特里普替林

- 丙咪嗪

- 阿米替林

- 苯并卡坦

马普替林独特的四环结构和选择性去甲肾上腺素再摄取抑制使其成为治疗抑郁症和焦虑的宝贵化合物。

生物活性

Maprotiline is a tetracyclic antidepressant primarily used to treat depression and anxiety disorders. Recent studies have expanded its profile, revealing significant biological activities beyond its traditional use. This article summarizes the latest findings regarding the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and implications in anxiety disorders.

Anticancer Properties

Recent research has highlighted this compound's potential as an anticancer agent, particularly in hepatocellular carcinoma (HCC). A study demonstrated that this compound inhibits cholesterol biosynthesis, which is crucial for cancer cell proliferation. The compound was shown to significantly reduce the viability of HCC cells in a dose- and time-dependent manner, inducing apoptosis and inhibiting migration and invasion through the ERK-SREBP2 signaling pathway.

Key Findings:

- Cell Viability : this compound markedly inhibited the growth of Huh7 and HepG2 cells, with no survival at concentrations above 20 μM .

- Induction of Apoptosis : Increased levels of apoptotic markers such as cleaved caspase-6 and PARP were observed .

- Inhibition of Metastasis : this compound reduced the expression of epithelial-mesenchymal transition (EMT) markers, indicating a decrease in metastatic potential .

| Effect | Observation |

|---|---|

| Cell Viability | Significant reduction at >20 μM |

| Apoptosis Induction | Increased cleaved caspases and PARP |

| Metastasis Inhibition | Altered EMT marker expression |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. A study found that it mitigates endoplasmic reticulum (ER) stress by antagonizing histamine receptor H1 (HRH1). This action provides significant neuroprotection in models of optic neuropathy, suggesting a potential role in treating neurodegenerative diseases.

Key Findings:

- ER Stress Mitigation : this compound effectively inhibited HRH1-mediated ER stress, preserving neuronal function .

- Neuroprotection in Models : Systemic administration demonstrated protective effects on retinal ganglion cells .

| Neuroprotective Mechanism | Outcome |

|---|---|

| HRH1 Antagonism | Reduced ER stress |

| Neuronal Preservation | Improved visual function in models |

Implications in Anxiety Disorders

While this compound is primarily recognized for its antidepressant effects, its role in anxiety disorders has been mixed. A comparative study with fluvoxamine indicated that this compound had limited efficacy in treating panic disorders, showing only slight improvements in depressive symptoms without significant effects on anxiety levels .

Case Study:

A notable case reported a patient developing social phobia after starting this compound. This adverse reaction underscores the need for careful monitoring when prescribing this medication, particularly in individuals with anxiety disorders .

属性

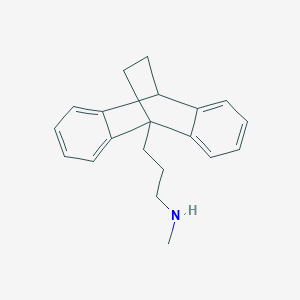

IUPAC Name |

N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20/h2-5,7-10,15,21H,6,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLMDECMDJKHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10347-81-6 (hydrochloride), 58902-67-3 (mesylate) | |

| Record name | Maprotiline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045029 | |

| Record name | Maprotiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maprotiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

38.6 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble, 1.50e-04 g/L | |

| Record name | SID50085871 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Maprotiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maprotiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Maprotiline exerts its antidepressant action by inhibition of presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain. In single doses, the effect of maprotiline on the EEG revealed a rise in the alpha-wave density, a reduction of the alpha-wave frequency and an increase in the alpha-wave amplitude. However, as with other tricyclic antidepressants, maprotiline lowers the convulsive threshold. Maprotiline acts as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and hetero-receptors, an action that is postulated to result in an increase in central noradrenergic and serotonergic activity. Maprotiline is also a moderate peripheral α1 adrenergic antagonist, which may explain the occasional orthostatic hypotension reported in association with its use. Maprotiline also inhibits the amine transporter, delaying the reuptake of noradrenaline and norepinephrine. Lastly, maprotiline is a strong inhibitor of the histamine H1 receptor, which explains its sedative actions. | |

| Record name | Maprotiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10262-69-8 | |

| Record name | Maprotiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10262-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maprotiline [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maprotiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maprotiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maprotiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAPROTILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U1W68TROF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maprotiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93 °C | |

| Record name | Maprotiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maprotiline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。